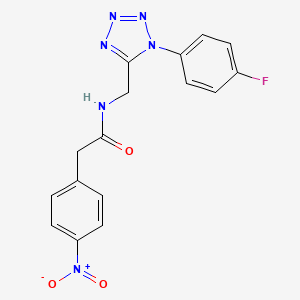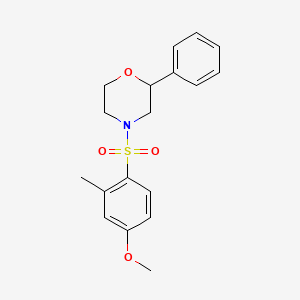![molecular formula C16H32Cl2N2O2 B2697325 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1212391-37-1](/img/structure/B2697325.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthesis. The initial step often includes the formation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction. Subsequent steps involve the introduction of the methoxy group and the attachment of the piperazine ring. Key reagents include hydrobromic acid for the formation of the bicyclic ring system, followed by the use of methyl iodide for the introduction of the methyl group. Reaction conditions are carefully controlled, with temperatures typically maintained below 100°C to ensure the integrity of the bicyclic system.
Industrial Production Methods
On an industrial scale, the production of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves optimized synthetic pathways to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to streamline the synthesis and reduce production costs. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to a carbonyl group under the influence of oxidizing agents like chromium trioxide.
Reduction: The dihydrochloride salt can be reduced to its free base form using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with agents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing reagents include chromium trioxide and potassium permanganate, typically in aqueous or acetone solutions.
Reduction: Reducing agents such as sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetone.
Major Products Formed from These Reactions
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation or various alkylated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
In Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its bicyclic system and piperazine ring are valuable motifs in drug design, making it a popular intermediate in the synthesis of pharmaceuticals.
In Biology
Biologically, this compound exhibits interesting pharmacological properties. It has been studied for its potential use as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
In Medicine
Medically, this compound shows promise in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for the treatment of various diseases.
In Industry
Industrial applications include its use as a precursor in the synthesis of polymers and as an additive in materials science. Its stability and reactivity make it a versatile component in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The bicyclic system and piperazine ring facilitate binding to these targets, modulating their activity. In metabolic pathways, it can act as an enzyme inhibitor, blocking the activity of specific enzymes and thereby affecting the overall pathway.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures and piperazine derivatives, such as:
1-(Bicyclo[2.2.1]heptan-2-ylmethoxy)-2-propanol
4-Methylpiperazin-1-yl derivatives
Uniqueness
What sets 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride apart is its unique combination of the bicyclic ring system and the piperazine moiety. This dual-feature structure imparts distinctive chemical and biological properties, making it a versatile compound for research and industrial applications.
What else would you like to know?
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2.2ClH/c1-17-4-6-18(7-5-17)10-16(19)12-20-11-15-9-13-2-3-14(15)8-13;;/h13-16,19H,2-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSNVVBYWOHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2697259.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2697260.png)
![N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2697261.png)


